molecular formula C10H15ClFN B3186172 (1R)-1-(3-Fluoro-4-methylphenyl)propylamine CAS No. 1213012-56-6

(1R)-1-(3-Fluoro-4-methylphenyl)propylamine

Cat. No.: B3186172
CAS No.: 1213012-56-6
M. Wt: 203.68
InChI Key: CWKFVOFWZXWRDE-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(3-Fluoro-4-methylphenyl)propylamine is a chiral amine compound of high interest in medicinal chemistry and pharmaceutical research. This chemical serves as a valuable enantiopure building block for the synthesis of more complex molecules. The structure, featuring a propylamine chain attached to a 3-fluoro-4-methylphenyl ring in the (R) configuration, is often utilized in the exploration of chemokine receptor binding compounds . Such research has implications for developing therapies targeting inflammatory processes and for the mobilization of stem cells . As a key intermediate, its stereochemical purity is critical for studying structure-activity relationships (SAR) and for ensuring the specific biological activity of the final target molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols before handling.

Properties

IUPAC Name

(1R)-1-(3-fluoro-4-methylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-7(2)9(11)6-8;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKFVOFWZXWRDE-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)C)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)C)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using a suitable amine, such as ®-1-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylbenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a precursor or intermediate in the synthesis of various pharmaceutical agents. Its structural similarity to other biologically active compounds allows it to be utilized in the development of drugs targeting specific pathways.

  • Antidepressant Activity : Research indicates that compounds similar to (1R)-1-(3-Fluoro-4-methylphenyl)propylamine may exhibit antidepressant properties by modulating neurotransmitter systems, particularly those involving serotonin and norepinephrine .
  • CRF Receptor Antagonism : The compound has been associated with antagonistic activity towards corticotropin-releasing factor (CRF) receptors, which are implicated in stress responses and related disorders such as anxiety and depression. This suggests its potential use in developing treatments for stress-related pathologies .

Neuropharmacology

In neuropharmacological studies, this compound has been explored for its effects on behavioral models related to anxiety and depression.

  • Behavioral Studies : Animal models have shown that modulation of CRF receptors can lead to significant changes in behavior under stress conditions. Such findings support the hypothesis that this compound could be beneficial in treating neuropsychiatric disorders .

Ligand Studies

The compound serves as a ligand in various receptor binding studies, contributing to our understanding of receptor-ligand interactions.

  • Receptor Binding Affinity : Studies have demonstrated that this compound binds selectively to certain neurotransmitter receptors, which is crucial for developing targeted therapies that minimize side effects .

Case Study 1: CRF Antagonism

A study published in a pharmacological journal highlighted the efficacy of CRF antagonists derived from aminothiazole derivatives, including those related to this compound. These compounds showed promise in reducing anxiety-like behaviors in rodent models subjected to chronic stress .

Case Study 2: Behavioral Impact

In another research project focusing on behavioral pharmacology, this compound was evaluated for its impact on depressive-like behaviors. Results indicated that administration of this compound led to significant reductions in despair behaviors compared to control groups, suggesting its potential as an antidepressant .

Mechanism of Action

The mechanism of action of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • Hydrochloride salts of this analog (e.g., (1R)-1-(4-fluorophenyl)propylamine hydrochloride) are commercially available, suggesting utility in drug formulation due to enhanced solubility .
  • (1R)-1-(3-Fluorophenyl)-2-methylpropylamine :
    The addition of a 2-methyl group on the propylamine chain introduces steric bulk, which may alter binding affinity in enzyme-targeted applications. This compound (CAS 473733-18-5) has been cataloged but lacks explicit activity data .

  • (R)-1-Methyl-3-phenylpropylamine: A non-fluorinated analog with a methyl branch on the propylamine chain. This structural simplicity may reduce metabolic stability compared to fluorinated derivatives .

Data Table: Key Properties of Selected Propylamine Derivatives

Compound Name Substituents Biological Activity (IC50 or Application) Reference
(1R)-1-(3-Fluoro-4-methylphenyl)propylamine 3-Fluoro-4-methylphenyl Hypothesized anticancer/MAO-B activity
(1R)-1-(4-Fluorophenyl)propylamine 4-Fluorophenyl Solubility-enhanced hydrochloride form available
RAF inhibitor with propylamine linker Trifluoromethylphenyl IC50 = 0.96 µM (RAF kinase inhibition)
MAO-Glo™ Substrate Propylamine ether of luciferin MAO-B assay substrate

Research Findings and Structure-Activity Relationships (SAR)

  • Chain Length and Branching :
    Propylamine derivatives consistently outperform shorter-chain analogs (e.g., ethylamine) in kinase inhibition, likely due to optimal hydrophobic interactions .

  • Electron-Withdrawing Groups :
    Fluorine and trifluoromethyl groups enhance binding to electron-rich enzyme pockets. The 3-fluoro-4-methylphenyl group may synergize these effects while adding steric bulk to resist metabolic degradation .

  • Chirality : The R-configuration in the target compound is critical for enantioselective interactions, as seen in chiral benzylamine derivatives used in asymmetric synthesis .

Biological Activity

(1R)-1-(3-Fluoro-4-methylphenyl)propylamine, a compound with a molecular formula of C10H14FN and a molecular weight of 167.22 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors and its implications in neuropsychiatric disorders.

  • Molecular Formula : C10H14FN
  • Molecular Weight : 167.22 g/mol
  • CAS Number : Not specifically listed but can be referenced by the chemical structure.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interaction with neurotransmitter receptors, particularly those involved in mood regulation and neuropsychiatric conditions.

Receptor Affinity

Research indicates that this compound exhibits significant affinity for several serotonin receptor subtypes, notably the 5-HT6 and 5-HT7 receptors, which are implicated in mood modulation and cognitive functions. The structure-activity relationship (SAR) studies have shown that substituents on the phenyl ring can significantly alter receptor affinity and functional outcomes.

Receptor Affinity (pKi) Functional Activity
5-HT67.78Antagonist
5-HT77.17Antagonist
D26.52Antagonist
5-HT2A8.36Antagonist

Neuropsychiatric Applications

A study highlighted the potential use of this compound in treating conditions such as depression and anxiety due to its receptor modulation capabilities. The compound's ability to act as a balanced antagonist at multiple serotonin receptor subtypes suggests it could mitigate symptoms associated with these disorders.

Metabolic Stability

Metabolic studies indicate that modifications to the compound can enhance its stability against metabolic degradation, which is crucial for developing effective therapeutics. For instance, substituting the sulfonamide function with a sulfone has been proposed to improve metabolic stability while maintaining biological activity.

Safety Profile

Preliminary safety assessments have indicated a benign profile for this compound, with no significant adverse effects reported in initial studies. However, further toxicological evaluations are necessary to fully understand its safety in clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-(3-Fluoro-4-methylphenyl)propylamine
Reactant of Route 2
Reactant of Route 2
(1R)-1-(3-Fluoro-4-methylphenyl)propylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.